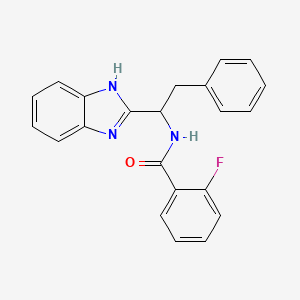
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely feature the characteristic bicyclic structure of benzimidazoles, with an additional phenylethyl group and a fluorobenzenecarboxamide group attached .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, particularly as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its benzimidazole core and the attached groups. For example, the presence of the fluorobenzenecarboxamide group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The benzimidazole scaffold has been extensively studied for its anticancer properties. This compound’s unique structure, combining a benzimidazole core with a phenylethyl group and a fluorobenzenecarboxamide, may contribute to its cytotoxic effects. Researchers are investigating its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor signaling pathways. Further studies are needed to elucidate its precise mechanisms and potential as an anticancer agent .
Antiparasitic Activity
Given the benzimidazole moiety’s established antiparasitic properties, this compound could be explored as a potential treatment for parasitic infections. Researchers might investigate its efficacy against protozoan parasites (such as Plasmodium spp. causing malaria) or helminthic infections (such as nematodes or trematodes). Its unique substitution pattern may enhance its activity against specific parasites .
Antioxidant Properties
The phenylethyl group in this compound suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its radical-scavenging ability and assessing its impact on oxidative stress-related diseases could be valuable .
Coordination Chemistry
The presence of nitrogen and sulfur donors in the benzimidazole and fluorobenzenecarboxamide portions allows this compound to participate in coordination chemistry. Researchers might explore its coordination behavior with transition metals, potentially leading to novel coordination complexes with diverse applications (e.g., catalysis, luminescence, or magnetic properties) .
Enzymatic Inhibition
Thiosemicarbazones, like the hydrazine-1-carbothioamide moiety in this compound, are known to inhibit various enzymes. Investigating its inhibitory effects on specific enzymes (e.g., proteases, kinases, or oxidoreductases) could reveal its therapeutic potential in enzyme-related disorders .
Fungicidal Activity
Considering the benzimidazole’s history as a fungicide, this compound might exhibit fungicidal properties. Researchers could assess its efficacy against fungal pathogens affecting crops, ornamental plants, or human health. Its fluorinated benzene ring may enhance its bioactivity .
Wirkmechanismus
Target of Action
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a complex compound with a benzimidazole core. Benzimidazole derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to interfere with various biological processes.
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c23-17-11-5-4-10-16(17)22(27)26-20(14-15-8-2-1-3-9-15)21-24-18-12-6-7-13-19(18)25-21/h1-13,20H,14H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCMEDNSRSAXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2614035.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2614037.png)
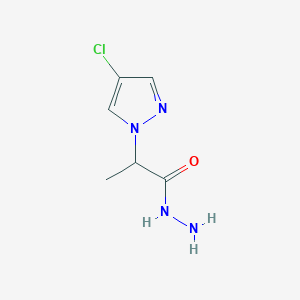

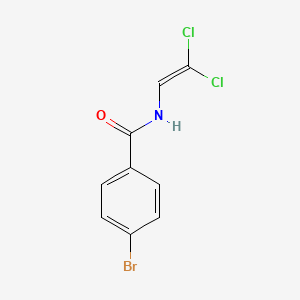

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)
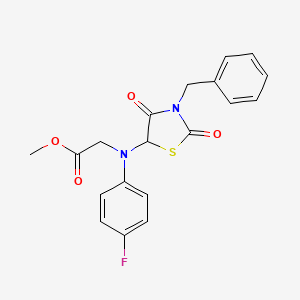
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)

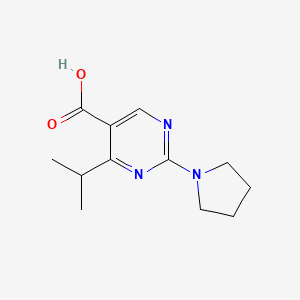
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)
